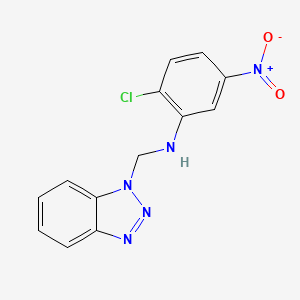

N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline

Description

N-(1H-Benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline is a hybrid organic compound combining a benzotriazole moiety with a substituted aniline backbone. The benzotriazole group (1H-benzotriazol-1-ylmethyl) is a heterocyclic aromatic system known for its role in coordination chemistry, acting as an N-donor ligand in metal complexes . The aniline derivative (2-chloro-5-nitroaniline) features electron-withdrawing substituents—chloro (-Cl) at the second position and nitro (-NO₂) at the fifth position—which significantly influence its electronic properties and reactivity.

2-Chloro-5-nitroaniline, a key precursor, is well-documented as an intermediate in synthesizing dyes, pigments, and pharmaceuticals . Its monoclinic crystal structure (space group P2₁/c) and planar molecular geometry are stabilized by intermolecular hydrogen bonds (N–H⋯O/N) . The nitro group enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition above 200°C .

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(19(20)21)7-12(10)15-8-18-13-4-2-1-3-11(13)16-17-18/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGGEIIGZSVGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline typically involves the reaction of 2-chloro-5-nitroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the benzotriazole moiety, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The benzotriazole moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, resulting in its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 2: Thermodynamic and Structural Data

ΔsubH° = Standard molar enthalpy of sublimation.

Notable Trends:

Biological Activity

N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Its unique structure, featuring both a benzotriazole moiety and a nitro group, has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

The molecular formula of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline is C₁₃H₁₀ClN₅O₂, with a molecular weight of 303.71 g/mol. The synthesis typically involves the reaction of 2-chloro-5-nitroaniline with benzotriazole in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane under reflux conditions.

The biological activity of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline is largely attributed to its ability to interact with various molecular targets. The benzotriazole moiety can engage in π–π stacking interactions and hydrogen bonding with enzymes and receptors, which can lead to inhibition of enzyme activity or disruption of cellular processes.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The MIC (Minimum Inhibitory Concentration) values for these compounds often fall within the range of 12.5–25 μg/mL against resistant strains, suggesting that N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline may share similar efficacy .

Anticancer Potential

The potential anticancer properties of this compound have also been explored. In vitro studies have indicated that benzotriazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve modulation of signaling pathways associated with cell survival and apoptosis.

Comparative Analysis

To better understand the uniqueness and potential applications of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1H-Benzotriazol-1-ylmethyl)benzamide | Benzamide derivative | Moderate antimicrobial activity |

| N-(1H-Benzotriazol-1-ylmethyl)formamide | Formamide derivative | Limited biological activity |

| N-(1H-Benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline | Chloronitroaniline derivative | Notable anticancer properties |

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline?

The synthesis of this compound likely involves nucleophilic substitution or coupling reactions between 2-chloro-5-nitroaniline and benzotriazole derivatives. For example, 2-chloro-5-nitroaniline can be synthesized via nitration and selective reduction of 4-nitroaniline, followed by recrystallization in methanol for purification . To introduce the benzotriazole moiety, intermediates like N-(benzotriazol-1-ylmethyl)aniline (see isomer mixtures in ) may serve as precursors. Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical to avoid side products. Characterization via NMR and HRMS ensures structural fidelity and purity .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. For analogous compounds like 2-chloro-5-nitroaniline, SXRD reveals near-planar aromatic rings with deviations <0.1 Å for substituents (Cl, NO₂) . Intermolecular hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice . For the target compound, similar methods using SHELX software (e.g., SHELXL for refinement) would resolve bond lengths, angles, and packing motifs . Mercury software can visualize voids and intermolecular interactions .

Q. What experimental protocols are used to measure the pKa of nitroaniline derivatives like this compound?

pKa determination typically employs UV-Vis spectroscopy in sulfuric acid solutions, correlating protonation states with absorbance changes. However, extrapolation to zero concentration introduces uncertainty due to incomplete dissociation of HSO₄⁻ in dilute sulfuric acid . Alternative methods include potentiometric titration in non-aqueous solvents or computational prediction using QSPR models.

Advanced Research Questions

Q. How can reaction selectivity be improved during the synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline?

Selectivity challenges arise from competing reactions at the nitro, chloro, and amine groups. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., acetylating the amine) to direct coupling to the benzotriazole moiety.

- Catalytic systems : Use transition metals (e.g., Ni or Pd) to mediate cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the benzotriazole component.

Q. What role do intermolecular interactions play in the material properties of this compound?

Hydrogen bonding (N–H⋯O/N) and π-π stacking dominate the crystal packing, influencing solubility, thermal stability, and reactivity. For example, in 2-chloro-5-nitroaniline, N–H⋯O bonds create a 2D network . Computational tools like CrystalExplorer can quantify interaction energies, while differential scanning calorimetry (DSC) assesses thermal behavior.

Q. How can computational chemistry predict the reactivity of N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as charge distribution at the chloro and nitro sites. Fukui indices identify electrophilic/nucleophilic regions, guiding predictions of reaction sites . Molecular dynamics simulations can also explore solvent effects on transition states.

Q. What contradictions exist in reported data for structurally related compounds, and how can they be resolved?

Discrepancies in pKa values for nitroanilines (e.g., 2-chloro-5-nitroaniline) arise from assumptions in H⁺ activity calculations . To resolve conflicts, cross-validate results using multiple techniques (e.g., NMR titration, computational pKa prediction) and report uncertainties explicitly.

Methodological Notes

- Structural refinement : Use SHELXL for high-resolution data to minimize residual density errors .

- Hydrogen bonding analysis : Mercury’s "Materials Module" identifies interaction motifs and compares packing similarities across crystal structures .

- Data validation : Cross-reference experimental results with databases like CRC Handbook or NIST Chemistry WebBook to ensure consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.